Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate
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Overview
Description
Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate is a complex organic compound with a unique structure that includes an indeno-pyrazole core.
Preparation Methods
The synthesis of Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 6,7-dimethoxyindanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as phosphorus oxychloride, to yield the indeno-pyrazole core. The final step involves esterification with ethyl chloroformate to produce the target compound .
Chemical Reactions Analysis
Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Scientific Research Applications
Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a kinase inhibitor, particularly targeting receptor tyrosine kinases involved in angiogenesis and tumor proliferation.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Its biological activity has been explored in various assays to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of receptor tyrosine kinases, thereby blocking their activity and inhibiting downstream signaling pathways involved in cell proliferation and angiogenesis .
Comparison with Similar Compounds
Ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate can be compared with other indeno-pyrazole derivatives and similar heterocyclic compounds:
Indole Derivatives: These compounds also exhibit significant biological activity and are widely studied in medicinal chemistry.
Quinoline Derivatives: Known for their pharmaceutical importance, quinoline derivatives share some structural similarities and biological activities with indeno-pyrazole compounds.
Isoquinoline Derivatives: These compounds are important in medicinal chemistry due to their wide range of physiological activities.
This compound stands out due to its specific structural features and the potential for targeted therapeutic applications.
Properties
IUPAC Name |
ethyl 6,7-dimethoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-4-21-15(18)14-10-5-8-6-11(19-2)12(20-3)7-9(8)13(10)16-17-14/h6-7H,4-5H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJQZAVXYBDASO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CC3=CC(=C(C=C3C2=NN1)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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